REACTION_CXSMILES
|
[C:1](#[N:3])C.[CH3:4][C:5]([O-])([CH2:7][CH3:8])[CH3:6].[K+].C1(C)C=CC=CC=1.C1(C(OCC)=O)CC1.Cl.[C:27]1([CH3:35])[CH:32]=[CH:31][C:30]([NH:33][NH2:34])=[CH:29][CH:28]=1.Cl>C1COCC1.CCO>[CH:5]1([C:7]2[CH:8]=[C:1]([NH2:3])[N:33]([C:30]3[CH:31]=[CH:32][C:27]([CH3:35])=[CH:28][CH:29]=3)[N:34]=2)[CH2:6][CH2:4]1 |f:1.2,5.6|
|
Name
|
|
Quantity
|
500 μL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
potassium 2-methylbutan-2-olate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(CC)[O-].[K+]
|
Name
|
|
Quantity
|
17 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
4.56 mL
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.52 g
|
Type
|
reactant
|
Smiles
|
Cl.C1(=CC=C(C=C1)NN)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The resulting mixture was concentrated in vacuo to a volume of ˜15 mL
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
the resulting heterogeneous mixture was heated to 70° C. for 2 hr
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to RT
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a volume of ˜20 mL
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with water (30 mL)
|
Type
|
ADDITION
|
Details
|
was adjusted to pH 12 by the addition of 2M aq NaOH
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (2×20 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine (30 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with isohexane (20 mL)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=NN(C(=C1)N)C1=CC=C(C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |